Cas no 1384592-75-9 (2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline)

2-Methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline is a synthetic organic compound featuring a thiomorpholine carbonyl group and a propargyl-substituted aniline core. Its structure combines a rigid aromatic system with a flexible thiomorpholine moiety, offering potential as an intermediate in medicinal chemistry and drug discovery. The presence of the thiomorpholine group enhances solubility and bioavailability, while the propargyl functionality provides a reactive handle for further derivatization via click chemistry or cross-coupling reactions. This compound is particularly useful in the development of kinase inhibitors or other biologically active molecules due to its balanced lipophilicity and hydrogen-bonding capacity. Its well-defined synthetic route ensures high purity and reproducibility for research applications.
2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline structure
1384592-75-9 structure
Product Name:2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline
CAS No:1384592-75-9
MF:C15H18N2OS
MW:274.381222248077
CID:5400328
PubChem ID:72105054
Update Time:2025-06-14

2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline Chemical and Physical Properties

Names and Identifiers

    • [2-Methyl-3-(2-propyn-1-ylamino)phenyl]-4-thiomorpholinylmethanone
    • 2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline
    • Inchi: 1S/C15H18N2OS/c1-3-7-16-14-6-4-5-13(12(14)2)15(18)17-8-10-19-11-9-17/h1,4-6,16H,7-11H2,2H3
    • InChI Key: QEJGHJGWAOGQSR-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(NCC#C)=C1C)(N1CCSCC1)=O

Experimental Properties

  • Density: 1.211±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 502.8±50.0 °C(Predicted)
  • pka: 2.60±0.50(Predicted)

2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26623349-0.05g
2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline
1384592-75-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline

Comprehensive Overview of 2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline (CAS No. 1384592-75-9)

The compound 2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline (CAS No. 1384592-75-9) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its complex structure, featuring a thiomorpholine moiety and a prop-2-yn-1-yl group, makes it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in regulating cellular processes and are often targeted in cancer therapy.

In recent years, the demand for novel small molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapies. 2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline stands out due to its ability to interact with specific protein targets, making it a subject of intense study in drug design and chemical biology. Its thiomorpholine component, in particular, is known for enhancing solubility and bioavailability, which are critical factors in developing effective therapeutics.

One of the most frequently searched questions in the context of this compound is: "What are the potential applications of 2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline in cancer research?" Preliminary studies suggest that this molecule may exhibit inhibitory effects on certain tyrosine kinases, which are often overexpressed in malignant cells. This aligns with the growing trend of targeting signaling pathways to disrupt tumor growth, a hot topic in oncology research.

Another area of interest is the compound's synthetic accessibility. Chemists are exploring efficient routes to synthesize 2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline, with a focus on optimizing yield and purity. The prop-2-yn-1-yl group, for instance, offers opportunities for further functionalization through click chemistry, a technique widely used in bioconjugation and material science. This versatility makes the compound a valuable building block in organic synthesis.

From a pharmacokinetic perspective, the compound's logP and polar surface area are key parameters being evaluated to predict its behavior in biological systems. These metrics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are central to drug development. The integration of computational tools, such as molecular docking and QSAR modeling, has further accelerated the exploration of its therapeutic potential.

In the broader context of biomedical research, 2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline is also being investigated for its potential role in neurodegenerative diseases. The thiomorpholine scaffold has been linked to neuroprotective effects, sparking interest in its application for conditions like Alzheimer's and Parkinson's disease. This aligns with the increasing focus on multi-target drug discovery, where compounds are designed to address complex pathologies through multiple mechanisms.

As the scientific community continues to explore the capabilities of this compound, it is essential to highlight its safety profile and toxicological data. While early-stage studies are promising, rigorous preclinical testing is necessary to ensure its suitability for clinical trials. The compound's structure-activity relationship (SAR) is also under scrutiny, with researchers aiming to identify analogs that could offer improved efficacy or reduced side effects.

In conclusion, 2-methyl-N-(prop-2-yn-1-yl)-3-(thiomorpholine-4-carbonyl)aniline (CAS No. 1384592-75-9) represents a fascinating intersection of chemistry and biology. Its unique structural features and potential therapeutic applications make it a compelling subject for ongoing research. Whether in cancer therapy, neuroprotection, or drug design, this compound exemplifies the innovative approaches driving modern pharmaceutical science.

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